molecular formula C16H14N4O4S B2407747 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole CAS No. 84669-79-4

2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B2407747
CAS No.: 84669-79-4
M. Wt: 358.37
InChI Key: JHYHCAJBMDNIDM-UHFFFAOYSA-N
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Description

2-((2,4-Dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes. The compound features a 1-propyl substitution on the benzimidazole nitrogen and a 2,4-dinitrophenylthio functional group at the 2-position. The benzimidazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in various therapeutic agents . Benzimidazole derivatives have been extensively studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents . The incorporation of the 2,4-dinitrophenylthio group may influence the compound's electronic properties, reactivity, and potential interaction with biological targets, making it a valuable intermediate for constructing more complex molecules or for probing biochemical pathways. This chemical is provided as a high-purity solid and is characterized by techniques such as GC and NMR to confirm its identity and quality. Researchers can utilize this compound in various applications, including as a building block in organic synthesis, in the development of novel pharmaceutical candidates, or as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-2-9-18-13-6-4-3-5-12(13)17-16(18)25-15-8-7-11(19(21)22)10-14(15)20(23)24/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYHCAJBMDNIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the propyl group and the dinitrophenyl thio moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the cyclization of amido-nitriles can be employed to form the imidazole ring, followed by further functionalization to introduce the dinitrophenyl thio group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The dinitrophenyl thio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives.

Scientific Research Applications

2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound’s unique structure is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The dinitrophenyl thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with various receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-dinitrophenyl)thio)-1-methyl-1H-benzo[d]imidazole
  • 2-((2,4-dinitrophenyl)thio)-1-ethyl-1H-benzo[d]imidazole
  • 2-((2,4-dinitrophenyl)thio)-1-butyl-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole exhibits unique properties due to the specific length and nature of the propyl group. This can influence its reactivity, biological activity, and overall stability, making it a distinct compound for various applications.

Biological Activity

The compound 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by diverse research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with dinitrophenyl thiol compounds. The resulting structure features a benzo[d]imidazole core linked to a dinitrophenyl thio group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-positive bacteria, indicating their potential as antibacterial agents .

Antidiabetic Potential

Research has also indicated that benzo[d]imidazole derivatives may act as α-glucosidase inhibitors, which are important for managing diabetes. In vitro studies revealed that some derivatives exhibited IC50 values as low as 0.71 µM, demonstrating their effectiveness in inhibiting this enzyme and suggesting potential hypoglycemic effects . The kinetic studies indicated that these compounds function as non-competitive inhibitors, binding to allosteric sites on the enzyme.

Structure-Activity Relationship (SAR)

The SAR analysis of benzo[d]imidazole derivatives highlights the importance of specific substituents on the imidazole ring and the dinitrophenyl group in enhancing biological activity. Modifications to the dinitrophenyl moiety can significantly alter the compound's potency against various targets. For example:

CompoundSubstituentIC50 (µM)Activity Type
15oDinitrophenyl2.09 ± 0.04α-glucosidase inhibitor
22dDinitrophenyl0.71 ± 0.02α-glucosidase inhibitor

This table summarizes the activity of selected derivatives and their corresponding IC50 values against α-glucosidase.

Case Studies

In a notable case study focusing on the anti-diabetic effects of benzo[d]imidazole derivatives, compound 15o was tested in vivo and demonstrated significant hypoglycemic activity comparable to acarbose, a known antidiabetic medication . Additionally, toxicity assessments indicated that these compounds were non-cytotoxic at therapeutic concentrations, supporting their safety profile for further development.

Q & A

Q. Methodological steps :

Reproducibility checks : Validate assays under standardized conditions (e.g., MIC testing against reference strains).

Structural validation : Confirm compound purity via HPLC and NMR to rule out batch variations .

Meta-analysis : Compare data across studies using platforms like PubChem or Reaxys to identify outliers .

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